Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate

Description

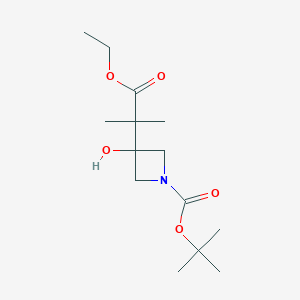

Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. The structure includes:

- A tert-butyl carbamate group at position 1 of the azetidine ring, providing steric protection and enhancing stability during synthetic processes.

- Hydroxy and 1-ethoxy-2-methyl-1-oxopropan-2-yl substituents at position 3. The latter is a branched ester group, contributing to the compound’s lipophilicity and reactivity.

This compound is typically synthesized via multi-step reactions involving azetidine ring formation and subsequent functionalization. Its primary applications lie in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitor development or spirocyclic systems .

Properties

IUPAC Name |

tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-7-19-10(16)13(5,6)14(18)8-15(9-14)11(17)20-12(2,3)4/h18H,7-9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCBJSPGMCTBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C1(CN(C1)C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601133632 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936850-10-1 | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936850-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-3-hydroxy-α,α-dimethyl-3-azetidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601133632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate, with the CAS number 936850-10-1, is a compound of interest within medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate is C₁₄H₂₅NO₅, with a molecular weight of 287.35 g/mol. The compound features a tert-butyl group, an azetidine ring, and a hydroxy group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₅ |

| Molecular Weight | 287.35 g/mol |

| CAS Number | 936850-10-1 |

| Melting Point | Not available |

Antimicrobial Activity

Research indicates that compounds containing azetidine rings exhibit varying degrees of antimicrobial activity. A study found that related azetidine derivatives demonstrated significant inhibition against various bacterial strains, suggesting that tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate may also possess similar properties .

Enzyme Inhibition

The compound's structure suggests potential interactions with enzymes involved in metabolic pathways. Preliminary studies have indicated that azetidine derivatives can act as inhibitors for certain enzymes, which could be beneficial in developing treatments for conditions like diabetes and cancer . Specific enzyme targets include:

- Dipeptidyl peptidase IV (DPP-IV) : Inhibition can lead to improved glycemic control.

Cytotoxicity Studies

In vitro studies evaluating the cytotoxic effects of related compounds on cancer cell lines have shown promising results. For instance, derivatives have been reported to induce apoptosis in human cancer cells, suggesting that tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate might exhibit similar cytotoxic effects .

Study on Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer potential of various azetidine derivatives. The results indicated that compounds structurally similar to tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine showed significant inhibition of tumor growth in animal models. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Enzyme Inhibition Research

Another study focused on the enzyme inhibitory properties of azetidine derivatives. It was found that certain modifications on the azetidine ring enhanced DPP-IV inhibition, which could be relevant for managing type 2 diabetes. This suggests that further research into tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-y)-3-hydroxyazetidine could reveal its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets involved in various diseases.

Case Study: Anti-Cancer Activity

Research has indicated that compounds with similar structures exhibit anti-cancer properties. For instance, azetidine derivatives have been studied for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo further transformations makes it valuable in synthetic organic chemistry.

Synthetic Pathways

The synthesis typically involves:

- Starting Materials : Ethyl esters and amines.

- Reagents : Commonly used reagents include coupling agents like DCC (dicyclohexylcarbodiimide) and activating agents for carboxylic acids.

Drug Development

Given its unique structure, this compound is a candidate for drug development targeting specific receptors or enzymes. Its derivatives may enhance bioavailability or selectivity toward biological targets.

Potential Targets

Research suggests that modifications to the azetidine ring can lead to compounds with improved affinity for:

- Enzymes involved in metabolic pathways.

- Receptors linked to neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related azetidine derivatives, focusing on substituents, molecular properties, and applications:

Key Observations:

Structural Variations: The target compound distinguishes itself with a branched ester substituent (1-ethoxy-2-methyl-1-oxopropan-2-yl), enhancing steric bulk compared to simpler analogs like the 2-ethoxy-2-oxoethyl derivative .

Synthetic Utility: All compounds utilize tert-butyl carbamate protection, which is cleaved under acidic conditions (e.g., TFA/DCM) . The target compound and its cyclopropene analog (C15H23NO3) are synthesized via GP3 reactions, highlighting their compatibility with high-throughput methodologies .

Reactivity and Applications: The hydroxy group at position 3 enables further functionalization (e.g., phosphorylation, glycosylation). Lipophilicity varies significantly: the benzyl-substituted analog (C17H23NO3) is more hydrophobic than the target compound, impacting bioavailability .

Research Findings and Data

- Solubility: The 2-ethoxy-2-oxoethyl analog (C12H21NO5) shows moderate solubility in ethyl acetate and dichloromethane, critical for purification .

- Stability : The tert-butyl carbamate group in the target compound resists basic conditions but is labile in strong acids, enabling selective deprotection .

- Biological Activity : Azetidine derivatives with aryl groups (e.g., 3-fluorophenyl) demonstrate inhibitory activity against kinases, though data for the target compound remain under investigation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 3-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-3-hydroxyazetidine-1-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, a multi-step protocol involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with activated esters or ketones under basic conditions. A representative procedure (similar to Example 404 in ) uses tert-butyl 3-hydroxyazetidine-1-carboxylate and a functionalized carbonyl precursor, followed by purification via column chromatography with gradient solvent systems . GP3 reactions () may also serve as a template for optimizing stereochemical outcomes.

Q. What purification techniques are effective for isolating this compound?

Column chromatography with gradient elution (e.g., hexane/ethyl acetate or dichloromethane/methanol) is standard for isolating the title compound. highlights the use of silica gel chromatography to achieve >95% purity, confirmed by NMR and HPLC. For hygroscopic or oxygen-sensitive intermediates, anhydrous conditions and inert atmospheres are recommended during purification .

Q. Which spectroscopic methods are critical for structural confirmation?

- 1H/13C NMR : Assign peaks for the tert-butyl group (~1.4 ppm, singlet), azetidine ring protons (3.5–4.5 ppm), and hydroxy/ethoxy substituents.

- IR : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3400 cm⁻¹) stretches.

- HRMS : Validate the molecular ion ([M+H]+) and fragmentation patterns. provides detailed NMR and HRMS data for analogous compounds .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

The compound’s azetidine ring and hydroxy/ethoxy substituents introduce stereochemical complexity. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) or kinetic resolution may be required. demonstrates the use of asymmetric Mannich reactions for related tert-butyl carbamates, suggesting similar strategies for controlling stereocenters . X-ray crystallography (using SHELX programs, ) can resolve ambiguities in stereochemical assignments .

Q. How should researchers resolve contradictions between spectroscopic data and expected structures?

- Step 1 : Repeat analyses to rule out experimental errors (e.g., solvent artifacts in NMR).

- Step 2 : Perform 2D NMR (COSY, HSQC, HMBC) to confirm connectivity and rule out regioisomers.

- Step 3 : Cross-validate with alternative techniques (e.g., X-ray crystallography or LC-MS/MS). emphasizes consistency between experimental and literature data for analogous compounds .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Catalyst screening : Test bases (e.g., triethylamine, DMAP) and solvents (dichloromethane, THF) to enhance reactivity ().

- Temperature control : Reactions at 0–20°C minimize side-product formation ().

- Workflow automation : Use continuous-flow systems for exothermic steps. reports yields of 60–80% for similar azetidine derivatives via optimized GP3 reactions .

Methodological Considerations

Q. How to handle air- or moisture-sensitive intermediates during synthesis?

Q. What computational tools assist in predicting reaction pathways or stability?

Density functional theory (DFT) can model transition states for key steps (e.g., ring-opening of azetidine). Software like Gaussian or ORCA, combined with crystallographic data ( ), aids in rationalizing reaction mechanisms and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.